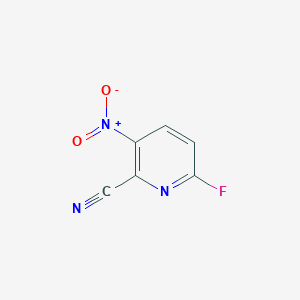

2-Cyano-6-fluoro-3-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2FN3O2 |

|---|---|

Molecular Weight |

167.10 g/mol |

IUPAC Name |

6-fluoro-3-nitropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2FN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H |

InChI Key |

DOESITSDBOTCGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C#N)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Cyano 6 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic and heteroaromatic systems. In the case of 2-Cyano-6-fluoro-3-nitropyridine, the SNAr mechanism is a predominant pathway for the substitution of the fluorine atom.

Influence of Electron-Withdrawing Groups (Cyano, Nitro, Fluoro) on Aromatic Ring Activation

The reactivity of an aromatic ring towards nucleophilic attack is profoundly enhanced by the presence of strong electron-withdrawing groups (EWGs). pressbooks.publibretexts.org In this compound, the cyano (-CN), nitro (-NO₂), and fluoro (-F) groups collectively exert a powerful activating effect on the pyridine (B92270) ring for SNAr reactions.

The nitro group is one of the most effective activating groups for nucleophilic aromatic substitution. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. pressbooks.pubwikipedia.org Similarly, the cyano group also contributes significantly to the activation of the ring through its potent electron-withdrawing properties. wikipedia.org

The fluorine atom, in addition to being a leaving group, also acts as an electron-withdrawing group through its high electronegativity, further polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack. wikipedia.orgnih.gov The combined influence of these three groups renders the pyridine ring highly electrophilic and prone to undergo SNAr reactions.

The relative activating ability of these groups generally follows the order: NO₂ > CN > F. However, their combined presence in this compound results in a synergistically activated system.

Regioselectivity and Site Selectivity in SNAr Reactions

In polysubstituted aromatic and heteroaromatic compounds, the position of nucleophilic attack is a critical aspect. For this compound, the primary site for SNAr reactions is the carbon atom bearing the fluorine atom (C-6). This regioselectivity is dictated by a combination of electronic and steric factors.

Computational studies on related systems, such as dichloropyrimidines, have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com For activated systems, the LUMO lobe is often largest on the carbon atom that is most susceptible to nucleophilic substitution. Similar principles would apply to this compound, favoring attack at C-6.

| Substituent Position | Activating/Deactivating Effect | Directing Influence |

| 2-Cyano | Strong Electron-Withdrawing | Ortho, Para-Directing for Nucleophilic Attack |

| 3-Nitro | Strong Electron-Withdrawing | Ortho, Para-Directing for Nucleophilic Attack |

| 6-Fluoro | Electron-Withdrawing, Leaving Group | N/A |

Role of Leaving Groups in SNAr Processes

In SNAr reactions, the nature of the leaving group can significantly influence the reaction rate. The typical order of leaving group ability in activated SNAr reactions is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This "element effect" is a hallmark of a mechanism where the rate-determining step is the initial addition of the nucleophile to the aromatic ring, rather than the expulsion of the leaving group. nih.govnih.gov

The high reactivity of fluoride (B91410) as a leaving group in SNAr is attributed to the high polarity of the carbon-fluorine bond. wikipedia.orgnih.gov The electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Although the C-F bond is strong, the stabilization of the transition state for nucleophilic addition outweighs the energy required for bond cleavage in the subsequent, faster step.

In the context of this compound, the fluorine atom serves as an excellent leaving group, facilitating efficient substitution by a wide range of nucleophiles.

Meisenheimer Complex Formation and Stability

The electron-withdrawing groups play a pivotal role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance and inductive effects. pressbooks.publibretexts.org In the case of this compound, the negative charge generated upon nucleophilic attack at C-6 can be effectively delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, as well as being inductively stabilized by the cyano group.

Recent studies on related nitroaromatic compounds have highlighted the importance of Meisenheimer complex formation and its stability in various biological and chemical processes. nih.govnih.gov The efficiency of forming these complexes can be correlated with the reactivity of the parent compound. nih.gov The multiple electron-withdrawing substituents in this compound ensure the formation of a relatively stable Meisenheimer complex, thus promoting the SNAr reaction.

Vicarious Nucleophilic Substitution (VNS) Pathways

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, particularly nitroaromatics. organic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group.

Carbanion Additions to Nitropyridine Systems

The VNS reaction typically proceeds via the addition of a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group at the α-position, to an electron-deficient aromatic ring. organic-chemistry.orgnih.gov For nitropyridine systems like this compound, the nitro group strongly directs the addition of the carbanion to the positions ortho or para to it. organic-chemistry.org

The mechanism involves the initial formation of an anionic σ-adduct (similar to a Meisenheimer complex), followed by a base-induced β-elimination of the leaving group from the carbanionic moiety to restore aromaticity. nih.gov This process allows for the formal substitution of a hydrogen atom.

While SNAr reactions on this compound would primarily involve the displacement of the fluorine atom, VNS offers a complementary pathway for functionalization at a C-H position, likely at the C-4 or C-5 position, guided by the directing effect of the nitro group. However, the high reactivity of the C-6 position towards SNAr might make VNS a competing or less favorable pathway unless the reaction conditions are carefully controlled to favor the addition of a VNS-type carbanion.

| Reaction Type | Nucleophile | Leaving Group on Substrate | Position of Substitution |

| SNAr | Various Nucleophiles | Fluoro | C-6 |

| VNS | Carbanion with Leaving Group | Hydrogen | C-4 or C-5 |

Base-Induced Beta-Elimination Processes in VNS

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electrophilic aromatic compounds, including nitropyridines. The reaction of this compound with a nucleophile bearing a leaving group at the nucleophilic center proceeds through a well-established two-step mechanism.

This process begins with the reversible addition of the carbanion to the electron-deficient pyridine ring, typically at a position activated by the nitro group, to form a σH adduct, also known as a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of a leaving group (e.g., HCl or PhSO₂H) from the adduct, which leads to the formation of the substituted product and rearomatization of the pyridine ring.

The rate-determining step of the VNS reaction can be either the initial nucleophilic addition or the subsequent β-elimination, depending on the concentration of the base employed. At low base concentrations, the β-elimination is typically the slower, rate-limiting step. Conversely, at higher base concentrations, the initial nucleophilic addition becomes the rate-determining step. This dependence of the reaction rate on base concentration is a key characteristic of the VNS mechanism.

A critical aspect of the β-elimination step is the stereoelectronic requirement for the newly formed substituent and the adjacent nitro group to adopt a planar conformation. This planarity is necessary for effective stabilization of the transient anionic intermediate. If steric hindrance prevents this planarity, the elimination step can be significantly inhibited, and in some cases, the protonated σH adduct may be isolated as the final product.

Reduction Reactions of Nitro and Cyano Functionalities

The selective reduction of the nitro and cyano groups in this compound is a crucial aspect of its synthetic utility, allowing for the introduction of amino functionalities.

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are important building blocks for pharmaceuticals and other fine chemicals. acs.orggoogle.com The selective reduction of the nitro group in this compound to an amino group, while leaving the cyano and fluoro functionalities intact, can be achieved using various methods.

Catalytic hydrogenation is a common and effective method for this transformation. google.com This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is critical to ensure high chemoselectivity. For instance, certain supported catalysts on nitrogen-doped carbon nanofibers have shown excellent efficiency and selectivity in the hydrogenation of nitroarenes, tolerating a wide range of functional groups including halogens and cyano groups. google.com

Another approach involves the use of transfer hydrogenation, where a hydrogen donor such as formic acid or triethylsilane is used in conjunction with a catalyst like Pd/C. Metal-free reduction methods have also been developed, utilizing reagents like tetrahydroxydiboron (B82485) in water, which offers a mild and environmentally benign alternative.

The following table summarizes some common reagents and conditions for the selective reduction of nitro groups.

| Reagent/Catalyst | Conditions | Functional Group Tolerance |

| Pd/C, H₂ | Varies (pressure, temperature) | Good, can be sensitive to halogens |

| PtO₂, H₂ | Mild conditions | Generally good |

| Fe, NH₄Cl | Aqueous ethanol, reflux | Good for many functional groups |

| SnCl₂, HCl | Acidic conditions | Tolerates many functional groups |

| Na₂S₂O₄ | Aqueous or biphasic systems | Mild, often used for sensitive substrates |

| Formic acid, Pd/C | Transfer hydrogenation | Good, base-free conditions possible |

| Tetrahydroxydiboron | Water, room temperature | Excellent, metal-free |

The reduction of the cyano group in this compound to a primary amine presents a significant challenge due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines, but they would also readily reduce the nitro group. researchgate.net

Achieving selective reduction of the nitrile in the presence of an aromatic nitro group requires carefully chosen reagents and conditions. One strategy involves the activation of the nitrile group with a Lewis acid, such as boron trifluoride etherate or boron trichloride, followed by reduction with a milder borohydride (B1222165) reducing agent like sodium borohydride. orgsyn.org The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating reduction under conditions where the nitro group remains unaffected. orgsyn.org

Another approach utilizes a Brønsted acid, such as trifluoroacetic acid (TFA), in conjunction with sodium borohydride in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The acid is presumed to protonate and activate the nitrile nitrogen, enabling its reduction at ambient temperature while leaving the adjacent nitro group intact. orgsyn.org

The table below outlines some methods for the reduction of nitriles.

| Reagent | Conditions | Comments |

| LiAlH₄ | Ether or THF, followed by aqueous workup | Strong reducing agent, will also reduce the nitro group. researchgate.net |

| NaBH₄, Lewis Acid (e.g., BF₃·OEt₂) | Aprotic solvent | Selective for the nitrile over the nitro group. orgsyn.org |

| NaBH₄, Brønsted Acid (e.g., TFA) | THF, ambient temperature | Selective activation of the nitrile. orgsyn.org |

| Catalytic Hydrogenation (e.g., Raney Nickel) | High pressure H₂, NH₃ | Can be selective, but may also reduce the nitro group. |

Oxidative Transformations of the Pyridine Ring

The pyridine ring of this compound can undergo oxidative transformations, most notably N-oxidation to form the corresponding pyridine N-oxide. The presence of electron-withdrawing groups like the nitro and cyano groups deactivates the pyridine ring towards electrophilic attack, making oxidation more challenging than for unsubstituted pyridine. However, powerful oxidizing agents can effect this transformation.

Common reagents for the N-oxidation of pyridines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. orgsyn.orggoogle.comarkat-usa.org The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. google.com The mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the pyridine nitrogen.

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, which can be exploited for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution reactions at the 2- and 4-positions of the pyridine ring.

The following table lists common oxidizing agents for the formation of pyridine N-oxides.

| Oxidizing Agent | Typical Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature google.com |

| Peracetic acid (H₂O₂/CH₃COOH) | Acetic acid, elevated temperature orgsyn.org |

| Hydrogen peroxide/Methyltrioxorhenium (MTO) | Catalytic MTO, mild conditions arkat-usa.org |

| Caro's acid (H₂SO₅) | Sulfuric acid |

| Bis(trimethylsilyl)peroxide (BTSP) | With a catalyst like triflic acid |

Rearrangement Reactions

Rearrangement reactions involving the functional groups on the pyridine ring can lead to the formation of isomeric products, providing pathways to novel molecular scaffolds.

While not extensively documented for this compound itself, intramolecular nitro group migrations have been observed in other heterocyclic systems and represent a potential reaction pathway. nih.gov One plausible mechanism for such a migration in a related nitropyridine system involves a orgsyn.orggoogle.com sigmatropic shift. This type of pericyclic reaction involves the migration of the nitro group from one position to another through a concerted mechanism involving a cyclic transition state.

Another context in which nitro group migration is observed is in transition metal-catalyzed reactions. For example, rhodium(II) carboxylate complexes have been shown to catalyze the migration of a nitro group in the synthesis of 3-nitroindoles from β-nitro styryl azides. nih.gov In this case, the proposed mechanism involves the formation of a rhodium nitrene intermediate, followed by cyclization and a subsequent 1,2-migration of the nitro group. nih.gov The driving force for such migrations is often the formation of a more stable product. The propensity for a group to migrate is influenced by its electronic properties, with strongly electron-withdrawing groups like the nitro group showing a high migratory aptitude. nih.gov

A hypothetical mechanism for a nitro group migration in a pyridine system could involve the initial formation of a reactive intermediate, such as a nitrene or a cationic species, which then undergoes a rearrangement to place the nitro group at a different position on the ring. The feasibility of such a rearrangement would depend on the specific reaction conditions and the stability of the intermediates and products involved.

Pyridine Ring Contraction and Rearrangement Processes

The stability of the pyridine ring in this compound means that ring contraction and rearrangement processes are not commonly observed phenomena. The aromatic system, heavily influenced by the electron-withdrawing cyano, fluoro, and nitro substituents, possesses considerable resonance stabilization.

While there is extensive literature on rearrangements of pyridine derivatives, such as the conversion of 3H-azepines to pyridines, specific studies detailing the ring contraction or significant skeletal rearrangement of this compound itself are not prominent in current research. Theoretical possibilities for rearrangement could exist under high-energy conditions, such as photochemical or thermal activation, potentially leading to valence isomers or ring-opened intermediates. However, such transformations are speculative without direct experimental evidence for this particular compound. The reactivity is dominated by the functional groups attached to the intact pyridine core.

Transition Metal-Catalyzed Coupling Reactions

The electron-deficient nature of this compound makes it a suitable substrate for various transition metal-catalyzed coupling reactions, where the nitro group can act as a leaving group or the C-H bonds can be activated.

Palladium-Catalyzed Denitrative Coupling of Nitroarenes

Palladium-catalyzed cross-coupling reactions that utilize a nitro group as a leaving group represent a powerful synthetic strategy. For electron-deficient nitroarenes like this compound, the C–NO₂ bond is susceptible to oxidative addition to a low-valent palladium center. This denitrative coupling avoids the need to first convert the nitroarene to a haloarene.

The generally accepted mechanism for these couplings involves three key steps:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to the C–NO₂ bond of the nitroarene, forming an aryl-Pd(II)-nitrite intermediate.

Nucleophilic Displacement/Transmetalation : The nitrite (B80452) ligand is displaced by a nucleophile or, in the case of Suzuki-type couplings, transmetalation occurs with an organoboron reagent.

Reductive Elimination : The final step is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst.

Research has demonstrated the viability of this approach for various C-C and C-O bond formations. acs.org The presence of strong electron-withdrawing groups, such as the cyano and fluoro substituents on the pyridine ring, is crucial for facilitating the initial oxidative addition step. acs.org

| Reaction Type | Palladium Catalyst/Ligand | Base | Coupling Partner | Ref. |

| Diaryl Ether Synthesis | Pd(acac)₂ / BrettPhos | K₃PO₄ | Arylboronic acids | acs.org |

| Diaryl Ether Synthesis | Ferrocenylimine-Pd Complex | K₂CO₃ | Arenols | acs.org |

| Aryl Sulfone Synthesis | Ferrocenylimine-Pd Complex | K₂CO₃ | Sodium sulfinates | acs.org |

| Sonogashira Coupling | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | Terminal alkynes | acs.org |

Rhodium-Catalyzed C-H Activation and Coupling

Rhodium(III) catalysis provides a pathway for the direct functionalization of C–H bonds, offering a step-economical alternative to traditional cross-coupling methods. acs.orgrsc.org For substrates like this compound, the pyridine nitrogen can act as an endogenous directing group, guiding the catalyst to activate specific C-H bonds.

| Catalyst System | Coupling Partner | Product Type | Mechanistic Feature | Ref. |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkynes | Annulated Pyridines | C-H activation, rhodacycle formation | acs.org |

| [Rh(III)] / Cu(OAc)₂ | Benzamides, Alkynes | Isoquinolones | Oxidative cycloaddition via C-H/N-H activation | rsc.org |

| Cationic Rh(III) | N-protected-imines | Aryl-branched amines | Pyridine-directed C-H activation | escholarship.org |

Non-Covalent Interactions and Their Mechanistic Implications in Pyridine Reactivity

The reactivity and solid-state structure of this compound are significantly influenced by a variety of non-covalent interactions. These weak forces can dictate substrate positioning within a catalyst's active site, influence crystal packing, and affect physical properties like solubility.

The key non-covalent interactions for this molecule include:

Halogen Bonding : The fluorine atom can act as a halogen bond donor, interacting with Lewis bases. This is a directional interaction that can play a role in molecular recognition and self-assembly.

Anion-π and π-π Interactions : The electron-deficient nature of the pyridine ring makes it a candidate for anion-π interactions with negatively charged species and π-π stacking with electron-rich aromatic systems. nih.gov

Dipole-Dipole Interactions : The strong dipole moments created by the cyano and nitro groups lead to significant dipole-dipole interactions, which are a major force in determining the molecule's orientation in the solid state and in polar solvents.

C–H···N/O/F Interactions : Weak hydrogen bonds can form between the pyridine C-H donors and the nitrogen or oxygen atoms of the nitro group, the nitrogen of the cyano group, or the fluorine atom of neighboring molecules.

These interactions are crucial in the context of catalysis. For instance, in a rhodium-catalyzed C-H activation, non-covalent interactions between the substrate and the catalyst's ligands can influence the regioselectivity and efficiency of the reaction. nih.govmtroyal.ca In the solid state, these forces dictate the crystal lattice energy and polymorphism, which can have implications for the compound's stability and dissolution properties.

Computational and Theoretical Chemistry Studies of 2 Cyano 6 Fluoro 3 Nitropyridine

Vibrational Spectroscopy Simulations and Experimental Correlations:

Information correlating theoretical vibrational frequencies calculated via computational methods with experimental FT-IR and Raman spectra for 2-Cyano-6-fluoro-3-nitropyridine is also absent from the reviewed literature. Such a comparison is vital for the accurate assignment of vibrational modes and for validating the computational models used.

Although computational studies on other substituted nitropyridine derivatives exist, the strict focus on this compound, as requested, precludes the use of analogous data from other compounds. The unique combination of cyano, fluoro, and nitro substituents on the pyridine (B92270) ring will induce specific electronic and steric effects, making direct extrapolation from other molecules scientifically unsound for a focused analysis.

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical and electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a crucial technique for identifying functional groups and elucidating the molecular structure of a compound. For this compound, the analysis of its infrared spectrum reveals characteristic vibrational frequencies. Theoretical calculations, often using methods like Density Functional Theory (DFT), complement experimental findings by assigning these vibrational modes to specific bonds and motions within the molecule. The strong electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups, combined with the electronegative fluorine atom, significantly influences the vibrational frequencies of the pyridine ring.

Key vibrational bands observed in the FTIR spectrum include the C≡N stretching vibration, symmetric and asymmetric stretching vibrations of the NO₂ group, C-F stretching, and various C-H and pyridine ring vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound helps to confirm the assignments made from the FTIR data and provides a more complete picture of the molecule's vibrational framework. researchgate.net The combination of both FTIR and FT-Raman allows for a robust vibrational analysis, cross-validating the experimental results with theoretical predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Theoretical predictions of NMR chemical shifts are vital for assigning the signals observed in experimental spectra to specific nuclei within the this compound structure.

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts of these protons are heavily influenced by the electronic effects of the substituents. The electron-withdrawing nitro and cyano groups, along with the fluorine atom, deshield the ring protons, causing their signals to appear at a lower field (higher ppm values). For a related compound, 6-Chloro-2-cyano-3-nitropyridine, proton signals were observed as doublets at δ 7.78 and δ 8.54 ppm. chemicalbook.com Similar patterns, adjusted for the electronic influence of fluorine instead of chlorine, would be anticipated for the title compound.

Table 1: Experimental ¹H NMR Data for Related Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 6-Chloro-2-cyano-3-nitropyridine | CDCl₃ | 7.78 | d | 8.9 | chemicalbook.com |

| 8.54 | d | 8.9 | chemicalbook.com |

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in this compound gives rise to a distinct signal, with its chemical shift determined by its local electronic environment. The carbons directly attached to the electron-withdrawing groups (C2, C3, and C6) are expected to be significantly deshielded. The carbon of the cyano group (-CN) typically appears in a characteristic region of the spectrum. Computational predictions are instrumental in accurately assigning these carbon signals.

¹⁹F NMR Spectroscopic Studies

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. nih.gov For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C6 position. The chemical shift of this signal provides valuable information about the electronic environment around the fluorine nucleus. nih.gov Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) or carbons (nJCF) can provide further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in molecular structure. nih.gov

X-ray Crystallographic Analysis and Solid-State Structural Insights

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as other substituted nitropyridines, can offer valuable insights.

The molecular architecture would be characterized by a planar pyridine ring. The substituents would influence the crystal packing through various intermolecular forces, including dipole-dipole interactions and potentially weak hydrogen bonds. The precise bond lengths and angles would reflect the electronic push-pull effects of the cyano, fluoro, and nitro groups on the aromatic system. For example, the C-NO₂ and C-CN bonds would exhibit partial double-bond character, and the bond angles around the substituted carbons would deviate from ideal sp² geometry due to steric and electronic repulsion.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles. This structural data is fundamental for understanding the molecule's steric and electronic properties.

A hypothetical data table for the crystallographic data of this compound is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₂FN₃O₂ |

| Formula Weight | 167.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

This information would be crucial for validating computational models and understanding the intermolecular interactions in the solid state.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can identify the types and relative importance of different non-covalent contacts, such as hydrogen bonds, halogen bonds, and π-π stacking.

For this compound, this analysis would reveal how the fluorine, cyano, and nitro substituents participate in intermolecular interactions, which govern the crystal packing and influence physical properties like melting point and solubility. A 2D fingerprint plot derived from the Hirshfeld surface would quantify the percentage contribution of each interaction type.

Hypothetical Contribution of Intermolecular Contacts for this compound

| Interaction Type | Contribution (%) |

|---|---|

| O···H | [Value] |

| N···H | [Value] |

| F···H | [Value] |

| H···H | [Value] |

| C···C | [Value] |

| Other | [Value] |

Understanding these interactions is key to predicting the material's behavior and designing new crystalline forms with desired properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies could map the potential energy surface, identify transition states, and calculate activation energies. This would provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

These studies would help in optimizing reaction conditions, predicting the regioselectivity of reactions, and understanding the role of the fluoro and nitro groups in activating the pyridine ring towards substitution.

Computational Insights into Structure-Reactivity Relationships

Computational chemistry provides valuable insights into the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various molecular descriptors, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack.

For instance, the MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating where it is most susceptible to reaction. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. This knowledge is invaluable for predicting the outcomes of unknown reactions and for the rational design of new derivatives with tailored reactivity.

Advanced Synthetic Applications and Functionalization of 2 Cyano 6 Fluoro 3 Nitropyridine

Utilization as a Versatile Building Block in Complex Organic Synthesis

The unique electronic properties of 2-Cyano-6-fluoro-3-nitropyridine render it an exceptional starting material for the synthesis of intricate molecular architectures. The presence of a fluorine atom, a nitro group, and a cyano group provides multiple reaction sites that can be selectively addressed by a range of nucleophiles and reaction conditions. This multi-functional nature allows for a stepwise and controlled elaboration of the pyridine (B92270) scaffold, leading to the efficient construction of complex target molecules.

The electron-withdrawing nitro and cyano groups significantly enhance the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity makes the compound a valuable precursor in the development of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common motif. For instance, the related compound, 6-Chloro-2-cyano-3-nitropyridine, serves as a key intermediate in the synthesis of various agrochemicals, highlighting the utility of such substituted cyanopyridines as building blocks for more complex structures.

Furthermore, the potential for this class of compounds to act as antagonists for receptors like the adenosine (B11128) A1 and A2A receptors opens avenues for its use in medicinal chemistry. The ability to selectively modify the substituents on the pyridine ring allows for the fine-tuning of biological activity, making this compound an attractive scaffold for the development of new therapeutic agents.

Precursor for Diverse Heterocyclic Systems

The reactivity of this compound facilitates its conversion into a variety of other heterocyclic structures, including fused pyridine derivatives and polyfunctional pyridines.

Synthesis of Fused Pyridine Derivatives

The strategic arrangement of functional groups in this compound provides a template for the construction of fused heterocyclic systems. The vicinal cyano and nitro groups, along with the fluorine atom, can participate in cyclization reactions to form bicyclic and polycyclic aromatic compounds.

While direct examples involving this compound are not extensively documented, the synthesis of fused pyridine derivatives from analogous cyanopyridines is well-established. For instance, pyridines bearing vicinal chloro and cyano groups are recognized as valuable starting materials for creating fused heterocycles. General strategies often involve the reaction of a substituted pyridine with a bifunctional nucleophile, leading to a condensation reaction and the formation of a new ring fused to the original pyridine core. Such approaches have been employed to synthesize a variety of fused systems, including those with biological and material science applications.

Derivatization to Polyfunctional Pyridines

The selective substitution of the functional groups on this compound allows for the synthesis of a wide array of polyfunctional pyridines. The fluorine atom at the 6-position and the nitro group at the 3-position are both excellent leaving groups in nucleophilic aromatic substitution reactions, and their relative reactivity can often be controlled by the choice of nucleophile and reaction conditions.

Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles. nih.gov This regioselectivity provides a reliable method for introducing thioether functionalities at the 3-position while leaving the substituent at the 6-position intact. In the case of this compound, this would allow for the selective replacement of the nitro group with a variety of sulfur-containing moieties.

Conversely, the fluorine atom at the 6-position is also susceptible to nucleophilic attack. In many fluorinated pyridines, the fluorine atom is a highly effective leaving group, enabling the introduction of a wide range of substituents through SNAr reactions. This dual reactivity allows for a programmed, stepwise functionalization of the pyridine ring, leading to the generation of highly substituted and functionally diverse pyridine derivatives. The reactivity of the cyano group further expands the possibilities for derivatization, as it can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions.

Application in Covalent Chemical Modification and Bioconjugation (as a chemical tool)

The electrophilic nature of the nitrile group in cyanopyridine derivatives, particularly when activated by electron-withdrawing groups, has been harnessed for applications in chemical biology, specifically in bioconjugation and peptide cleavage.

N-terminal Cysteine Bioconjugation Strategies with Cyanopyridine Derivatives

Inspired by the reactivity of certain pharmaceutical agents, researchers have developed efficient methods for the bioconjugation of 2-cyanopyridine (B140075) derivatives to the N-terminal cysteine residues of peptides and proteins. This strategy relies on the reaction between the thiol group of the cysteine and the electrophilic cyano group of the pyridine.

The presence of electron-withdrawing groups on the pyridine ring enhances the reactivity of the cyano group, facilitating the conjugation reaction under mild, aqueous conditions. This reaction proceeds through the nucleophilic addition of the cysteine's thiol group to the nitrile, leading to the formation of a stable thioimidate linkage. This method has been successfully applied to the cysteine-selective chemical modification of bioactive peptides.

Peptide Bond Cleavage Chemistry Facilitated by Cyanopyridines

Beyond simple conjugation, highly reactive 2-cyanopyridine derivatives can facilitate the cleavage of peptide bonds at N-terminal cysteine residues. The proposed mechanism involves the initial formation of the thioimidate adduct, which then undergoes an intramolecular cyclization. The amide nitrogen of the cysteine residue attacks the newly formed C=N bond, resulting in the formation of a thiazolidine (B150603) intermediate. Subsequent hydrolysis of the amide bond within this intermediate leads to the cleavage of the peptide backbone.

This specific cleavage chemistry provides a valuable tool for protein sequencing and for modulating the structure and function of proteins for therapeutic purposes. The ability to selectively cleave peptide bonds under controlled conditions is a significant challenge in chemical biology, and cyanopyridine-based reagents offer a promising solution.

Despite a comprehensive search for scientific literature, detailed research findings specifically on the chemical compound This compound are not available to construct the requested article. Information detailing its role in the development of novel synthetic intermediates for advanced molecular architectures and its strategic functionalization to modulate chemical reactivity and selectivity is scarce in the public domain.

The search yielded information on related compounds such as 2-fluoro-3-nitropyridine, 6-chloro-2-cyano-3-nitropyridine, and other substituted pyridines. This body of research provides a general understanding of the reactivity and synthetic potential of the functional groups present—cyano, fluoro, and nitro—on a pyridine ring. For instance, the electron-withdrawing nature of these groups typically activates the pyridine ring for nucleophilic aromatic substitution reactions. The fluorine atom, in particular, is often a good leaving group in such reactions, allowing for the introduction of various nucleophiles.

However, without specific studies on this compound, it is not possible to provide the detailed research findings, data tables, and specific examples of its synthetic applications and functionalization as stipulated in the provided outline. An article constructed from the available information would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, the generation of a thorough, informative, and scientifically accurate article on the "" with the specified subsections is not feasible at this time due to the lack of dedicated research on this particular compound.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Methodologies for Poly-substituted Pyridines

The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. Future research will focus on novel and sustainable methods for synthesizing poly-substituted pyridines, including derivatives of 2-Cyano-6-fluoro-3-nitropyridine. A primary goal is to move beyond traditional, often harsh, multi-step syntheses that generate significant waste.

Key research avenues include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom economy and operational simplicity. researchgate.nettandfonline.com Future work should aim to design MCRs that can assemble highly functionalized pyridine (B92270) cores from simple acyclic precursors under mild conditions. rsc.orgresearchgate.net The use of aqueous media for such reactions is a particularly attractive goal for sustainable synthesis. researchgate.net

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts can significantly improve the sustainability of chemical processes. acs.org Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages like low cost, ease of separation, and high stability. acs.orgacs.org Developing MOF-based catalytic systems for pyridine synthesis could lead to more efficient and environmentally friendly production methods. acs.org

Direct C-H Functionalization: As an alternative to building the ring from scratch, direct functionalization of pre-existing pyridine rings is a powerful strategy that minimizes synthetic steps. rsc.orgresearchgate.net While the electron-deficient nature of pyridine makes this challenging, developing new catalytic systems for the direct introduction of functional groups onto the pyridine scaffold is a critical area for future exploration. rsc.orgresearchgate.net

| Synthetic Methodology | Description | Key Advantages for Sustainability | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to build complex products. | High atom economy, reduced waste, operational simplicity. | researchgate.nettandfonline.com |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants, often solid catalysts in liquid-phase reactions. | Easy catalyst separation and recycling, enhanced stability, potential for continuous flow processes. | acs.orgacs.org |

| Direct C-H Functionalization | Introduction of new functional groups by directly replacing a C-H bond on the pyridine ring. | Increased step economy, reduction of pre-functionalization steps, minimized waste. | rsc.orgresearchgate.net |

Advanced Mechanistic Studies on Electrophilic and Nucleophilic Pathways in Complex Pyridine Systems

A deep understanding of reaction mechanisms is crucial for controlling the outcome of chemical transformations. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, a characteristic that is significantly amplified in this compound by the presence of powerful electron-withdrawing cyano and nitro groups. youtube.comyoutube.com

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). youtube.com In this compound, the fluorine atom at the C6 position is an excellent leaving group, making this site a prime target for SNAr. Detailed kinetic and computational studies are needed to quantify the reactivity of this position and explore the influence of the other substituents on the reaction rate and mechanism.

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic attack. youtube.com Reactions like nitration or halogenation, common for benzene derivatives, require harsh conditions and typically proceed with low yield and selectivity, favoring the meta position (C3, C5). youtube.com Advanced mechanistic investigations, potentially using isotopically labeled substrates, could elucidate the precise pathways and transition states involved, paving the way for developing milder and more selective electrophilic functionalization methods.

Role of the N-oxide: The conversion of the pyridine nitrogen to an N-oxide can dramatically alter the ring's reactivity, activating it towards both electrophilic and nucleophilic substitution at different positions. youtube.comscispace.com Exploring the synthesis and reactivity of this compound-N-oxide could open up new synthetic pathways that are otherwise inaccessible.

Development of Predictive Computational Models for Reactivity and Regioselectivity

Computational chemistry has become an indispensable tool for predicting and understanding chemical reactivity. For a complex molecule like this compound, where multiple reaction sites compete, predictive models are essential for designing selective synthetic strategies.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, calculate the energies of intermediates and transition states, and predict the most likely reaction pathways. nih.gov For instance, DFT calculations can help predict the regioselectivity of nucleophilic attack by comparing the activation barriers for substitution at different positions. nih.gov

Aryne Distortion Model: For reactions involving pyridyne intermediates, computational models like the aryne distortion model can explain and predict the regioselectivity of nucleophile addition. nih.govescholarship.org Applying these models to pyridynes derived from this compound could guide the synthesis of highly substituted derivatives.

Machine Learning (ML) Models: Emerging ML approaches can be trained on large datasets of chemical reactions to predict outcomes with high accuracy and speed. mit.edu Developing a machine-learned model that incorporates quantum mechanical descriptors could enable rapid screening of reaction conditions and prediction of regioselectivity for the functionalization of complex pyridines, significantly accelerating the discovery of new synthetic routes. mit.edu

| Computational Method | Application in Pyridine Chemistry | Potential Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating molecular orbital energies (HOMO/LUMO), transition state energies, and reaction pathways. | Predicting electrophilic vs. nucleophilic reactivity, identifying kinetic vs. thermodynamic products. | nih.govnih.gov |

| Aryne Distortion Model | Predicting regioselectivity in reactions of unsymmetrical pyridyne intermediates. | Guiding the design of reactions to control the position of incoming nucleophiles. | nih.govescholarship.org |

| Machine Learning (ML) Models | Training graph neural networks on reaction data to predict selectivity and reactivity. | Rapidly predicting major products and optimizing reaction conditions with minimal experimental effort. | mit.edu |

Design of Highly Efficient and Chemo-, Regio-, and Stereoselective Functionalization Strategies

A major challenge in synthetic chemistry is achieving high selectivity—controlling which functional group reacts (chemoselectivity), where it reacts (regioselectivity), and in what spatial orientation (stereoselectivity). The multiple functional groups and distinct electronic environments within this compound make it an ideal platform for developing new selective methodologies.

Future research should focus on:

Chemoselectivity: Developing reaction conditions that allow for the selective transformation of one functional group (e.g., reduction of the nitro group) without affecting the others (the cyano and fluoro groups).

Regioselectivity: Designing strategies to control the position of functionalization on the pyridine ring. rsc.orgresearchgate.net While nucleophilic attack is favored at C6, developing methods to direct nucleophiles to C2 or C4, perhaps through transition-metal catalysis or activation of the nitrogen atom, would greatly enhance the synthetic utility of this scaffold. researchgate.net The use of directing groups that can be later removed or modified is a powerful strategy for achieving otherwise difficult regioselectivities. escholarship.org

Stereoselectivity: For reactions that create new chiral centers, such as the dearomatization of the pyridine ring, developing catalytic enantioselective methods is a key goal. mdpi.com This involves the use of chiral catalysts that can control the three-dimensional arrangement of the product, which is often critical for biological activity. mdpi.com

Integration of this compound in Complex Synthesis Cascades for Chemical Innovation

Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single operation without isolating intermediates, are a hallmark of elegant and efficient synthesis. The multiple, orthogonally reactive functional groups of this compound make it an excellent starting point for designing innovative synthesis cascades.

Future research could explore:

Sequential SNAr and Cyclization: A nucleophile could first displace the C6-fluorine atom, followed by an intramolecular reaction involving the nitro or cyano group to build a new fused ring system.

Reduction and Condensation Cascades: Selective reduction of the C3-nitro group to an amine could trigger a subsequent intramolecular condensation with the C2-cyano group, providing a rapid route to fused pyrazolo[3,4-b]pyridine systems.

Metal-Free Cascade Reactions: The development of metal-free cascade processes for constructing complex molecules from simple precursors is a growing area of interest. mdpi.com Designing a cascade that begins with the nucleophilic substitution on this compound and proceeds through several bond-forming events would represent a significant synthetic innovation.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block, leading to the discovery of novel molecular architectures and functional materials.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-Cyano-6-fluoro-3-nitropyridine, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound is typically synthesized via sequential nitration, fluorination, and cyanation of pyridine derivatives. For example, nitration of 2-fluoro-3-cyanopyridine under controlled temperatures (0–5°C) using HNO₃/H₂SO₄ mixtures minimizes side reactions . Fluorination can be achieved using KF in polar aprotic solvents (e.g., DMF) at 80–100°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to avoid over-nitration.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.8 ppm for pyridine ring) and fluorine coupling patterns (e.g., J = 10–12 Hz for ortho-F) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 177.53 .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the nitrile group. Use gloves (nitrile), lab coats, and fume hoods during handling due to potential irritancy .

- Safety Data : Thermal decomposition releases toxic NOx and HCN; ensure proper ventilation and emergency scrubbers .

Advanced Research Questions

Q. How do the electron-withdrawing groups (NO₂, CN, F) influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group at position 3 deactivates the pyridine ring, directing nucleophilic attacks to position 4. Fluorine at position 6 enhances electrophilicity via inductive effects, while the cyano group stabilizes intermediates through resonance .

- Experimental Design : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids (e.g., PhB(OH)₂) in THF/Na₂CO₃ at 80°C. Monitor regioselectivity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Software like Gaussian or ORCA can model charge distribution, aiding in predicting sites for electrophilic substitution .

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. How can discrepancies in reported melting points or solubility data be resolved?

- Analysis : Cross-validate using differential scanning calorimetry (DSC) for melting points and HPLC for purity (>99%). Solubility studies in DMSO, ethanol, and water should follow OECD guidelines (shake-flask method) .

- Troubleshooting : Contamination by regioisomers (e.g., 5-nitro derivatives) may skew results; employ preparative HPLC for isolation .

Q. What role does this compound play in the synthesis of kinase inhibitors or antimicrobial agents?

- Application : As a key intermediate, it is used to introduce fluorinated pyridine motifs into drug candidates. For example, coupling with aminothiazoles yields compounds with reported IC₅₀ values <1 µM against EGFR kinases .

- Biological Testing : Assess bioactivity via in vitro kinase assays (ATP-Glo) and MIC determinations against S. aureus and E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.